

# Spectroscopic Profile of 3-Fluoro-4-methoxyphenethyl Alcohol: A Technical Overview

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## Compound of Interest

**Compound Name:** 3-Fluoro-4-methoxyphenethyl alcohol

**Cat. No.:** B1334150

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-4-methoxyphenethyl alcohol**, also known as 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol, with the CAS number 404-91-1. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

## Spectroscopic Data Summary

The structural elucidation of **3-Fluoro-4-methoxyphenethyl alcohol** relies on a combination of spectroscopic techniques. While a complete, officially published dataset for this specific compound is not readily available in public spectral databases, the following tables summarize the expected and predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment           |
|------------------------------------|--------------|-------------|----------------------|
| ~7.05                              | d            | 1H          | Ar-H                 |
| ~6.95                              | dd           | 1H          | Ar-H                 |
| ~6.85                              | t            | 1H          | Ar-H                 |
| 3.87                               | s            | 3H          | -OCH <sub>3</sub>    |
| 3.85                               | t            | 2H          | -CH <sub>2</sub> -OH |
| 2.85                               | t            | 2H          | Ar-CH <sub>2</sub> - |
| 1.5-2.0 (broad)                    | s            | 1H          | -OH                  |

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment           |
|---------------------------------|----------------------|
| ~152 (d, J ≈ 245 Hz)            | C-F                  |
| ~146                            | C-O                  |
| ~131                            | Ar-C                 |
| ~125 (d, J ≈ 6 Hz)              | Ar-C                 |
| ~116 (d, J ≈ 2 Hz)              | Ar-C                 |
| ~113 (d, J ≈ 19 Hz)             | Ar-C                 |
| 63.8                            | -CH <sub>2</sub> -OH |
| 56.2                            | -OCH <sub>3</sub>    |
| 38.5                            | Ar-CH <sub>2</sub> - |

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment              |
|--------------------------------|---------------|-------------------------|
| 3400-3300                      | Strong, Broad | O-H stretch (alcohol)   |
| 3000-2850                      | Medium        | C-H stretch (aliphatic) |
| 1610, 1510, 1460               | Medium-Strong | C=C stretch (aromatic)  |
| 1260, 1030                     | Strong        | C-O stretch             |
| 1200-1100                      | Strong        | C-F stretch             |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 170 | Moderate               | [M] <sup>+</sup> (Molecular Ion)                                  |
| 139 | High                   | [M - CH <sub>2</sub> OH] <sup>+</sup>                             |
| 111 | Moderate               | [M - CH <sub>2</sub> OH - CO] <sup>+</sup> or other fragmentation |

## Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for **3-Fluoro-4-methoxyphenethyl alcohol**.

## NMR Spectroscopy

A sample of **3-Fluoro-4-methoxyphenethyl alcohol** (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra would be recorded on a 500 MHz spectrometer at room temperature. For <sup>1</sup>H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled sequence would be used.

## IR Spectroscopy

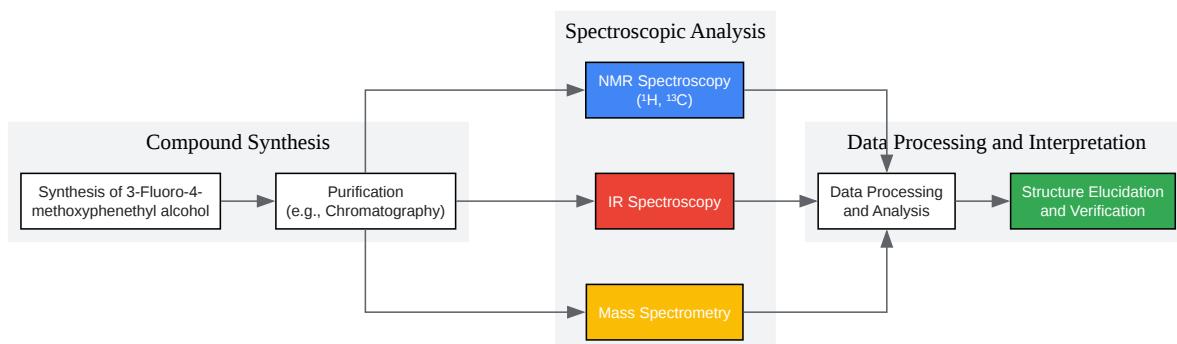
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample of the liquid alcohol would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy would be set to 70 eV.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluoro-4-methoxyphenethyl alcohol**.



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